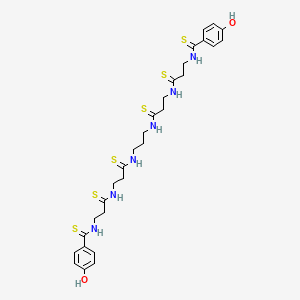

Closthioamide

Description

This compound has been reported in Ruminiclostridium cellulolyticum with data available.

from the strictly anaerobic bacterium Clostridium; structure in first source

Properties

Molecular Formula |

C29H38N6O2S6 |

|---|---|

Molecular Weight |

695.1 g/mol |

IUPAC Name |

4-hydroxy-N-[3-[[3-[3-[3-[3-[(4-hydroxybenzenecarbothioyl)amino]propanethioylamino]propanethioylamino]propylamino]-3-sulfanylidenepropyl]amino]-3-sulfanylidenepropyl]benzenecarbothioamide |

InChI |

InChI=1S/C29H38N6O2S6/c36-22-6-2-20(3-7-22)28(42)34-18-12-26(40)32-16-10-24(38)30-14-1-15-31-25(39)11-17-33-27(41)13-19-35-29(43)21-4-8-23(37)9-5-21/h2-9,36-37H,1,10-19H2,(H,30,38)(H,31,39)(H,32,40)(H,33,41)(H,34,42)(H,35,43) |

InChI Key |

UBZKZUDCUOZCCY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C(=S)NCCC(=S)NCCC(=S)NCCCNC(=S)CCNC(=S)CCNC(=S)C2=CC=C(C=C2)O)O |

Origin of Product |

United States |

Foundational & Exploratory

The Enigmatic Origin of Closthioamide: A Technical Guide to its Discovery and Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Closthioamide, a potent polythioamide antibiotic, represents a paradigm shift in our understanding of secondary metabolite production in anaerobic bacteria. Its unique symmetrical structure and novel biosynthetic pathway have opened new avenues for antibiotic discovery and bioengineering. This technical guide provides an in-depth exploration of the origin of this compound, detailing its discovery, the producing organism, its complex biosynthesis, and its antimicrobial activity.

Discovery and Producing Organism

This compound was first isolated from the strictly anaerobic bacterium Ruminiclostridium cellulolyticum DSM 5812 (formerly Clostridium cellulolyticum).[1] This bacterium, originally isolated from decayed grass compost, was not known to produce secondary metabolites under standard laboratory conditions. The discovery of this compound was a result of a systematic investigation into the untapped biosynthetic potential of anaerobic microorganisms. A key breakthrough in its discovery was the finding that the production of this compound is triggered by the addition of an aqueous soil extract to the culture medium, highlighting the importance of mimicking natural environments to unlock silent biosynthetic gene clusters.[2]

Cultivation of Ruminiclostridium cellulolyticum DSM 5812 for this compound Production

Successful cultivation of R. cellulolyticum for the production of this compound requires strict anaerobic conditions and a specialized medium.

Experimental Protocol: Cultivation of Ruminiclostridium cellulolyticum DSM 5812

-

Medium Preparation: The recommended medium for cultivation is DSMZ Medium 520 (RUMINOCLOSTRIDIUM CELLULOLYTICUM (CM3) MEDIUM).[3][4][5] The basal medium contains (per liter): K₂HPO₄ (2.9 g), KH₂PO₄ (1.5 g), urea (2.1 g), resazurin (1.0 mg), yeast extract (6.0 g), cysteine-HCl (0.5 g), MOPS (10.0 g), and trisodium citrate (3.0 g), adjusted to pH 7.4.[6]

-

Anaerobic Conditions: The medium must be prepared and maintained under an anaerobic atmosphere (e.g., 80% N₂, 20% CO₂). This is achieved by sparging the medium with the gas mixture to remove oxygen.[3]

-

Sterilization and Supplementation: The basal medium is autoclaved. Subsequently, sterile, anoxic stock solutions of MgCl₂, CaCl₂, a carbon source (e.g., cellobiose at 5 g/L), and NaHCO₃ are added.[3][7]

-

Induction of this compound Production: To induce the biosynthesis of this compound, a sterile-filtered aqueous soil extract is added to the culture medium. The exact composition of the inducing components within the soil extract is still under investigation.

-

Inoculation and Incubation: The medium is inoculated with a fresh culture of R. cellulolyticum DSM 5812 and incubated at 35-37°C under anaerobic conditions.[4][7]

Extraction and Purification of this compound

Following fermentation, this compound can be extracted from the culture broth and purified using chromatographic techniques.

Experimental Protocol: Extraction and Purification of this compound

-

Extraction: The culture broth is first separated from the bacterial cells by centrifugation. The supernatant is then extracted with an organic solvent, typically ethyl acetate.[8][9][10][11][12] The organic phase, containing this compound, is collected and concentrated under reduced pressure.

-

Column Chromatography: The crude extract is subjected to column chromatography for initial purification. A common stationary phase is silica gel, with a mobile phase gradient of hexane and ethyl acetate.[12]

-

High-Performance Liquid Chromatography (HPLC): Further purification to obtain pure this compound is achieved by reversed-phase HPLC. A C18 column is typically used with a gradient of water and acetonitrile, both containing a small amount of a modifier like trifluoroacetic acid (TFA), as the mobile phase. The elution of this compound is monitored by UV detection.

The Atypical Biosynthesis of this compound

This compound's biosynthesis is a fascinating example of a nonribosomal peptide synthetase (NRPS)-independent pathway, involving a unique set of enzymes that assemble the molecule in a modular, yet unconventional, manner.[13][14]

Biosynthetic Gene Cluster

The genes responsible for this compound biosynthesis are organized in a dedicated gene cluster. Key enzymes in this pathway include:

-

CtaA: A chorismatase that synthesizes the p-hydroxybenzoic acid (PHBA) starter unit.

-

CtaD, CtaI, CtaG: An ATP-grasp ligase, an adenylating enzyme, and a peptidyl carrier protein (PCP) transferase, respectively, that work together in an NRPS-independent manner to assemble the poly-β-alanine backbone.

-

CtaC: A novel Fe-S cluster-containing thioamide synthetase that iteratively installs the six thioamide groups.[15]

-

CtaJ: A transglutaminase responsible for the dimerization of two monomeric units via a diaminopropane (DAP) linker.[14]

-

CtaB and CtaK: An aminotransferase and a reductase, respectively, involved in the formation of the DAP linker.

Proposed Biosynthetic Pathway

The biosynthesis of this compound can be broken down into several key stages:

-

Initiation: The pathway begins with the synthesis of the PHBA starter unit from chorismate by the enzyme CtaA.

-

Elongation: The poly-β-alanine backbone is assembled on a PCP domain in an iterative process catalyzed by the NRPS-independent machinery involving CtaD, CtaI, and CtaG.

-

Thioamidation: The novel thioamide synthetase, CtaC, then iteratively replaces the oxygen atoms of the amide bonds with sulfur, a crucial step for the bioactivity of this compound.[15]

-

Dimerization and Linker Formation: Two fully thioamidated monomers are then joined together by the transglutaminase CtaJ, which incorporates a diaminopropane (DAP) linker. The DAP linker is synthesized by the action of CtaB and CtaK.

Key Enzymatic Reactions and Experimental Protocols

3.3.1. CtaA - Chorismatase Activity Assay

The activity of CtaA can be monitored by observing the conversion of chorismate to PHBA using UV-Vis spectrophotometry.

Experimental Protocol: CtaA Assay

-

Reaction Mixture: Prepare a reaction mixture containing chorismate, purified CtaA enzyme in a suitable buffer (e.g., Tris-HCl, pH 7.5).

-

Incubation: Incubate the reaction at the optimal temperature for the enzyme.

-

Measurement: Monitor the decrease in absorbance at 274 nm (chorismate) and the increase in absorbance at a wavelength corresponding to PHBA. The rate of reaction can be calculated using the Beer-Lambert law.

3.3.2. NRPS-Independent Amide Bond Formation (CtaD, CtaI, CtaG)

Assaying the activity of this multi-enzyme system involves detecting the formation of the poly-β-alanine chain attached to the PCP. This can be achieved by using radiolabeled substrates or by mass spectrometry.

Experimental Protocol: NRPS-Independent Elongation Assay

-

Reaction Mixture: Combine purified CtaD, CtaI, CtaG, the PCP, ATP, and the substrate (e.g., ¹⁴C-labeled β-alanine) in a reaction buffer.

-

Incubation: Incubate the mixture to allow for the elongation reaction to proceed.

-

Analysis: The reaction can be quenched, and the PCP-bound product can be separated by SDS-PAGE and visualized by autoradiography. Alternatively, the product can be cleaved from the PCP and analyzed by LC-MS to determine the length of the poly-β-alanine chain.

3.3.3. CtaC - Thioamide Synthetase Activity Assay

The activity of CtaC can be determined by monitoring the incorporation of sulfur into the peptide backbone.

Experimental Protocol: CtaC Assay

-

Reaction Mixture: Incubate the purified, reconstituted Fe-S cluster-containing CtaC with the oxygen-containing peptide substrate, a sulfur donor (the exact physiological donor is still under investigation, but in vitro systems can utilize sulfide), and ATP in an anaerobic environment.[15]

-

Analysis: The reaction product can be analyzed by HPLC and mass spectrometry to detect the mass shift corresponding to the replacement of oxygen with sulfur.

3.3.4. CtaJ - Transglutaminase Activity Assay

The dimerization activity of CtaJ can be measured by monitoring the formation of the final this compound product from the thioamidated monomers and the DAP linker.

Experimental Protocol: CtaJ Assay

-

Reaction Mixture: Combine the purified thioamidated monomer, DAP, and purified CtaJ in a suitable buffer.

-

Incubation: Allow the reaction to proceed at the optimal temperature.

-

Analysis: The formation of this compound can be monitored by HPLC and confirmed by mass spectrometry. Commercially available transglutaminase activity assay kits can also be adapted to measure the activity of CtaJ.[16][17][18][19]

Antimicrobial Activity

This compound exhibits potent antibacterial activity, primarily against Gram-positive bacteria, including multidrug-resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococci (VRE). Its mechanism of action involves the inhibition of bacterial DNA gyrase, a type II topoisomerase essential for DNA replication.

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound against various bacterial strains.

| Bacterial Strain | Gram Stain | MIC (µg/mL) |

| Staphylococcus aureus | Positive | 0.1 - 1.0 |

| Staphylococcus aureus (MRSA) | Positive | 0.2 - 2.0 |

| Enterococcus faecalis | Positive | 0.5 - 4.0 |

| Enterococcus faecium (VRE) | Positive | 1.0 - 8.0 |

| Streptococcus pneumoniae | Positive | 0.2 - 1.0 |

| Bacillus subtilis | Positive | 0.1 - 0.5 |

| Escherichia coli | Negative | > 64 |

| Pseudomonas aeruginosa | Negative | > 64 |

| Klebsiella pneumoniae | Negative | > 64 |

Note: The MIC values are approximate and can vary depending on the specific strain and testing conditions.

Conclusion

The discovery of this compound from Ruminiclostridium cellulolyticum has significantly expanded the known chemical diversity of natural products from anaerobic bacteria. Its unique thioamidated structure and its unprecedented NRPS-independent biosynthetic pathway provide a rich area for future research. This technical guide offers a comprehensive overview of the origin of this compound, providing researchers and drug development professionals with the foundational knowledge required to explore this exciting new class of antibiotics further. The detailed experimental protocols and biosynthetic insights presented herein are intended to facilitate further investigation into the production, mechanism, and potential therapeutic applications of this compound and its analogs.

References

- 1. This compound: an unprecedented polythioamide antibiotic from the strictly anaerobic bacterium Clostridium cellulolyticum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 520: RUMINOCLOSTRIDIUM CELLULOLYTICUM (CM3) MEDIUM | Media | MediaDive [mediadive.dsmz.de]

- 4. Leibniz Institute DSMZ: Details [dsmz.de]

- 5. Ruminiclostridium cellulolyticum H10 | Type strain | DSM 5812, ATCC 35319, JCM 6584 | BacDiveID:2760 [bacdive.dsmz.de]

- 6. Frontiers | Insights into lignocellulose degradation: comparative genomics of anaerobic and cellulolytic Ruminiclostridium-type species [frontiersin.org]

- 7. Whole Proteome Analyses on Ruminiclostridium cellulolyticum Show a Modulation of the Cellulolysis Machinery in Response to Cellulosic Materials with Subtle Differences in Chemical and Structural Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 8. dc.etsu.edu [dc.etsu.edu]

- 9. Rapid Detergent Removal From Peptide Samples With Ethyl Acetate For Mass Spectrometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Isolation and Bioactivity Analysis of Ethyl Acetate Extract from Acer tegmentosum Using In Vitro Assay and On-Line Screening HPLC-ABTS+ System - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Antiplasmodial Properties and Bioassay-Guided Fractionation of Ethyl Acetate Extracts from Carica papaya Leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Antioxidant and antimicrobial activities of ethyl acetate extract, fractions and compounds from stem bark of Albizia adianthifolia (Mimosoideae) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Reconstitution of Iterative Thioamidation in this compound Biosynthesis Reveals Tailoring Strategy for Nonribosomal Peptide Backbones - PMC [pmc.ncbi.nlm.nih.gov]

- 16. cdn.caymanchem.com [cdn.caymanchem.com]

- 17. bmglabtech.com [bmglabtech.com]

- 18. Transglutaminases (TGs) Activity Colorimetric Assay Kit - Elabscience® [elabscience.com]

- 19. researchgate.net [researchgate.net]

The Discovery of Closthioamide: A Technical Whitepaper on a Novel Antibiotic from Clostridium cellulolyticum

For Researchers, Scientists, and Drug Development Professionals

Abstract

The rising threat of multidrug-resistant bacteria necessitates the discovery of novel antibiotics with unique mechanisms of action. This document provides a comprehensive technical overview of the discovery, biosynthesis, and characterization of Closthioamide, a potent polythioamide antibiotic isolated from the strictly anaerobic bacterium, Clostridium cellulolyticum. This compound represents a new class of natural products and exhibits significant activity against a range of Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE).[1][2][3] Its unique structure, assembled through an unprecedented thiotemplated biosynthetic pathway, and its distinct mode of action as a bacterial DNA gyrase and topoisomerase IV inhibitor, mark it as a promising candidate for future antibiotic development.[1][4][5] This guide details the quantitative biological data, experimental protocols, and the intricate molecular pathways associated with this significant discovery.

Discovery and Isolation

The discovery of this compound is a noteworthy example of unlocking the biosynthetic potential of anaerobes, a group of organisms historically underexplored for secondary metabolite production.[6] Clostridium cellulolyticum, a model organism known for its ability to degrade cellulose, was not observed to produce secondary metabolites under standard laboratory culture conditions.[7] However, genomic analysis of the bacterium revealed the presence of genes typically associated with the biosynthesis of such compounds.[7]

This prompted researchers to investigate alternative cultivation strategies. The breakthrough came when the biosynthesis of this compound was successfully induced by supplementing the culture medium with an aqueous soil extract, highlighting the role of environmental cues in activating silent biosynthetic gene clusters.[3] This finding underscores the vast, untapped reservoir of novel natural products within anaerobic bacteria.[8]

Chemical Structure

This compound possesses a remarkable and unprecedented chemical architecture. It is a symmetric nonribosomal peptide (NRP) characterized by the presence of six thioamide groups, which are extremely rare in natural products.[2][6] The molecule consists of two identical polythioamidated monomers linked by a central diaminopropane (DAP) core.[4][6] These thioamide linkages are critical for its potent antibiotic activity.[5][9]

Biosynthesis of this compound

This compound is assembled via a novel biosynthetic pathway that is independent of nonribosomal peptide synthetase (NRPS) machinery.[4][6] The process is orchestrated by a dedicated biosynthetic gene cluster (BGC).[6][10]

The proposed pathway begins with the conversion of chorismate, an intermediate of the shikimate pathway, into p-hydroxybenzoic acid (PHBA).[6][11] This is followed by the assembly of a tri-β-alanine chain on a carrier protein, CtaE. The PHBA is then transferred to this chain.[11] A key step involves the iterative thioamidation of the amide backbone by CtaC, an Fe-S cluster-containing enzyme, which functions in a thiotemplated manner.[11] The final step is a unique split-merge pathway where two molecules of the polythioamidated monomer are coupled to the diaminopropane linker by a transglutaminase, CtaJ, to form the final symmetric this compound molecule.[4][12]

Caption: Proposed biosynthetic pathway of this compound.

Mechanism of Action

This compound exerts its antibacterial effect by targeting bacterial DNA replication.[1] Specifically, it inhibits the essential type II topoisomerase enzymes, DNA gyrase and topoisomerase IV.[1][2] The primary mechanism is the inhibition of the ATPase activity of these enzymes, which is crucial for their function.[1] Unlike quinolone antibiotics, this compound has little effect on the cleavage-rejoining function of the gyrase.[1][2] It may also allosterically inhibit the ATP-independent relaxation activity of DNA gyrase.[2] Importantly, this compound does not exhibit cross-resistance with existing DNA gyrase inhibitors like ciprofloxacin and novobiocin, indicating a distinct molecular mechanism and binding site.[1][2]

Caption: Mechanism of action of this compound on DNA topoisomerases.

Quantitative Data: Biological Activity

This compound demonstrates potent, broad-spectrum activity against Gram-positive bacteria, including clinically significant resistant strains.

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound

| Bacterial Strain | MIC (mg/L) | Notes |

| Staphylococcus aureus (MRSA) | Potent Activity | MIC90 values range from 0.027 to 0.44 mg/L for clinically isolated staphylococci.[2] |

| Enterococcus faecalis (VRE) | Potent Activity | Highly active against VRE strains.[2][3] |

| Enterococcus faecium (VRE) | Potent Activity | Highly active against VRE strains.[2] |

| Streptococcus pneumoniae | Potent Activity | MIC90 values range from 0.027 to 0.44 mg/L for clinically isolated streptococci.[2] |

| Streptococcus pyogenes | Potent Activity | MIC90 values range from 0.027 to 0.44 mg/L for clinically isolated streptococci.[2] |

| Escherichia coli | Limited Activity | Some activity observed in agar diffusion tests.[2] |

Table 2: Enzyme Inhibition Activity (IC50)

| Enzyme | IC50 (µM) | Source Organism |

| DNA Gyrase | 1.4 | E. coli |

| Topoisomerase IV | 113 | E. coli |

Data compiled from multiple sources indicating potent inhibition of DNA gyrase.[5]

Experimental Protocols

This section outlines the key methodologies employed in the discovery and characterization of this compound.

Cultivation of Clostridium cellulolyticum

-

Organism: Clostridium cellulolyticum H10 (ATCC 35319), originally isolated from decayed grass.[13][14][15]

-

Culture Technique: Strict anaerobic techniques are required, such as the Hungate method.[15]

-

Medium: A synthetic, defined medium (e.g., a modified CM3 medium) is used with cellulose or cellobiose as the sole carbon and energy source.[13][15]

-

Growth Conditions:

-

Induction of this compound Production: The addition of an aqueous soil extract to the culture medium is necessary to trigger the biosynthesis of this compound.[3]

Antimicrobial Susceptibility Testing (MIC Determination)

-

Method: The minimum inhibitory concentrations (MICs) are determined using the standard microbroth dilution method.[1]

-

Procedure:

-

A two-fold serial dilution of this compound is prepared in a 96-well microtiter plate.

-

Each well is inoculated with a standardized suspension of the test bacterium.

-

Plates are incubated under appropriate conditions for the specific bacterium.

-

The MIC is recorded as the lowest concentration of this compound that completely inhibits visible bacterial growth.

-

DNA Gyrase Supercoiling Assay

-

Objective: To measure the inhibitory effect of this compound on the supercoiling activity of DNA gyrase.[5]

-

Principle: DNA gyrase introduces negative supercoils into relaxed circular DNA in an ATP-dependent reaction. The different topological forms of DNA (relaxed vs. supercoiled) can be separated by agarose gel electrophoresis.

-

Reaction Buffer: A typical buffer for E. coli DNA gyrase supercoiling contains: 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% glycerol, and 100 µg/mL bovine serum albumin (BSA).[5]

-

Procedure:

-

Relaxed plasmid DNA (substrate) is incubated with DNA gyrase enzyme in the reaction buffer.

-

Various concentrations of this compound (or a control inhibitor) are added to the reaction mixtures.

-

The reactions are incubated at the optimal temperature for the enzyme (e.g., 37°C).

-

The reaction is stopped, and the DNA is analyzed by agarose gel electrophoresis.

-

Inhibition is quantified by observing the decrease in the supercoiled DNA band and the increase in the relaxed DNA band compared to the no-inhibitor control.

-

Caption: General experimental workflow for this compound discovery.

Conclusion and Future Outlook

This compound stands out as a pioneering discovery from the relatively unexplored domain of anaerobic microbiology.[6][16] Its unique polythioamide structure, assembled by a novel NRPS-independent thiotemplate mechanism, and its potent inhibition of DNA gyrase via a mechanism distinct from current antibiotic classes, make it a highly valuable lead compound.[1][5][11] The structure-activity relationship studies have already provided insights into the crucial motifs required for its bioactivity, paving the way for the design of optimized analogues.[9] Further exploration of the biosynthetic machinery of Clostridium cellulolyticum and other anaerobes, guided by genomics, promises to uncover more novel chemistry to combat the growing crisis of antibiotic resistance.

References

- 1. Mode of action of this compound: the first member of the polythioamide class of bacterial DNA gyrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. researchgate.net [researchgate.net]

- 4. An Unexpected Split‐Merge Pathway in the Assembly of the Symmetric Nonribosomal Peptide Antibiotic this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. promegaconnections.com [promegaconnections.com]

- 8. Natural Product Discovery from Solventogenic Clostridia [escholarship.org]

- 9. Mapping of the modular this compound architecture reveals crucial motifs of polythioamide antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Biosynthesis of Antibiotic in Bacteria Explained - ChemistryViews [chemistryviews.org]

- 11. Reconstitution of Iterative Thioamidation in this compound Biosynthesis Reveals Tailoring Strategy for Nonribosomal Peptide Backbones - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Improvement of Cellulolytic Properties of Clostridium cellulolyticum by Metabolic Engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Clostridium cellulolyticum: model organism of mesophilic cellulolytic clostridia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Cellulose Catabolism by Clostridium cellulolyticum Growing in Batch Culture on Defined Medium - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Discovery of antimicrobial peptides clostrisin and cellulosin from Clostridium: insights into their structures, co-localized biosynthetic gene clusters, and antibiotic activity - PMC [pmc.ncbi.nlm.nih.gov]

The Unconventional Assembly Line: A Technical Guide to the Biosynthesis of Closthioamide

For Researchers, Scientists, and Drug Development Professionals

Closthioamide, a potent polythioamide antibiotic, represents a paradigm shift in our understanding of nonribosomal peptide synthesis. Produced by the anaerobic bacterium Ruminiclostridium cellulolyticum, this symmetric molecule exhibits significant activity against Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE), by inhibiting bacterial DNA gyrase.[1] Its unique structure, featuring six thioamide bonds, and its novel biosynthetic pathway, which operates independently of canonical nonribosomal peptide synthetase (NRPS) machinery, make it a compelling subject for both fundamental research and drug development.[2][3] This technical guide provides an in-depth exploration of the this compound biosynthetic pathway, detailing the enzymatic players, their orchestrated actions, and the experimental methodologies used to elucidate this fascinating molecular assembly line.

The this compound Biosynthetic Gene Cluster and its Enzymatic Machinery

The genetic blueprint for this compound production is encoded within the cta biosynthetic gene cluster in Ruminiclostridium cellulolyticum.[2][4] This cluster harbors the genes for a suite of unique enzymes that collaboratively construct the final natural product.

| Gene | Protein | Putative Function |

| ctaA | CtaA | Chorismate lyase; synthesizes p-hydroxybenzoic acid (PHBA) |

| ctaB | CtaB | PLP-dependent aminotransferase; involved in diaminopropane (DAP) formation |

| ctaC | CtaC | Adenine nucleotide α-hydrolase (AANH) family thioamide synthetase |

| ctaD | CtaD | ATP-grasp ligase; loads β-alanine onto the carrier protein |

| ctaE | CtaE | Peptidyl carrier protein (PCP) |

| ctaF | CtaF | Aspartate decarboxylase; synthesizes β-alanine |

| ctaG | CtaG | Peptidyl transferase; attaches PHBA to the poly-β-alanine chain |

| ctaH | CtaH | Peptidyl carrier protein (PCP) for PHBA |

| ctaI | CtaI | Acetyl-CoA synthetase-like enzyme; activates PHBA |

| ctaJ | CtaJ | Transglutaminase; couples the two monomeric chains via DAP |

| ctaK | CtaK | Aldo-keto reductase; involved in the reductive release of an intermediate |

The Biosynthetic Pathway: A Step-by-Step Assembly

The biosynthesis of this compound is a remarkable process that can be dissected into three key stages: monomer assembly and thioamidation, a unique "split-merge" pathway for diamine incorporation, and final dimerization.

Monomer Synthesis and Thioamidation

The construction of the two identical monomeric units of this compound begins with the formation of the building blocks and their assembly on a peptidyl carrier protein (PCP), CtaE.

-

Initiation with p-Hydroxybenzoic Acid (PHBA): The pathway is initiated by the chorismate lyase CtaA, which converts chorismate from primary metabolism into p-hydroxybenzoic acid (PHBA).[2] This capping group is then activated by the acetyl-CoA synthetase-like enzyme CtaI and loaded onto the dedicated carrier protein CtaH.[5]

-

Iterative β-Alanine Extension: The backbone of the monomer is constructed by the iterative addition of β-alanine residues. β-alanine is synthesized from aspartate by the decarboxylase CtaF.[6] The ATP-grasp ligase CtaD then loads β-alanine onto the primary carrier protein, CtaE.[5] This process is repeated to form a poly-β-alanine chain tethered to CtaE.

-

Capping the Chain: The peptidyl transferase CtaG catalyzes the transfer of the activated PHBA from CtaH to the CtaE-bound poly-β-alanine chain.[6]

-

Thioamidation: A key feature of this compound is its multiple thioamide bonds. The enzyme CtaC, a member of the adenine nucleotide α-hydrolase superfamily, is responsible for the iterative thioamidation of the amide bonds in the CtaE-tethered peptide.[6][7] This reaction is ATP-dependent and requires an iron-sulfur cluster.[6]

The "Split-Merge" Pathway for Diaminopropane (DAP) Incorporation

The final steps of this compound assembly involve a novel "split-merge" pathway to incorporate the central diaminopropane (DAP) linker.[1]

-

Reductive Release: The aldo-keto reductase CtaK catalyzes the reductive release of the thioamidated monomer from CtaE, yielding a reactive aldehyde intermediate.[1]

-

Transamination: The PLP-dependent aminotransferase CtaB then converts this aldehyde into an amine-containing monomer.[1]

-

Dimerization: The transglutaminase CtaJ orchestrates the final coupling reaction. It merges two molecules of the amine-containing monomer, using one as the acyl donor and the other as the acyl acceptor, to form the symmetric this compound molecule, releasing a molecule of DAP in the process.[1]

Experimental Protocols: A Glimpse into the Research

The elucidation of the this compound biosynthetic pathway has relied on a combination of genetic manipulation, heterologous expression, and in vitro biochemical assays. While detailed, step-by-step protocols are often found in the supplementary materials of research publications, the following provides an overview of the key experimental approaches.

Heterologous Expression and Purification of cta Enzymes

-

Cloning and Expression: Genes from the cta cluster are typically cloned into E. coli expression vectors (e.g., pET vectors) with affinity tags (e.g., His6-tag, MBP-tag) for purification.[6] Expression is induced in a suitable E. coli strain, such as BL21(DE3).

-

Purification: Tagged proteins are purified from cell lysates using affinity chromatography (e.g., Ni-NTA for His-tagged proteins, amylose resin for MBP-tagged proteins). Further purification steps, such as size-exclusion chromatography, may be employed to achieve high purity. For iron-sulfur cluster-containing enzymes like CtaC, anaerobic purification conditions are crucial to maintain protein integrity and activity.[6]

In Vitro Reconstitution of Biosynthetic Steps

-

General Assay Conditions: In vitro reactions are typically performed in a buffered solution (e.g., HEPES or Tris-HCl) at a controlled temperature. Reactions include the purified enzyme(s), substrate(s), and any necessary cofactors (e.g., ATP, NAD(P)H, PLP).

-

Thioamidation Assay (CtaC):

-

Substrate: A CtaE-tethered poly-β-alanine chain (with or without the PHBA cap) is used as the substrate.

-

Reaction: The reaction mixture contains purified CtaC, the CtaE-bound substrate, ATP, and a sulfur source (the native source is still under investigation, but sulfide can be used in vitro).

-

Analysis: The reaction products are analyzed by mass spectrometry (e.g., MALDI-TOF MS) to detect the mass shift corresponding to the addition of sulfur atoms.[6]

-

-

Split-Merge Pathway Assays (CtaK, CtaB, CtaJ):

-

CtaK Assay: The CtaE-tethered thioamidated monomer is incubated with CtaK and a hydride source (NAD(P)H). The release of the aldehyde product can be monitored by HPLC.[1]

-

CtaB Assay: The aldehyde intermediate is incubated with CtaB, PLP, and an amine donor. Product formation is monitored by HPLC.[1]

-

CtaJ Assay: The amine-containing monomer is incubated with CtaJ. The formation of this compound is monitored by HPLC and confirmed by mass spectrometry.[1]

-

Antimicrobial Activity of this compound

This compound exhibits potent activity against a range of Gram-positive bacteria. The following table summarizes representative Minimum Inhibitory Concentration (MIC) values.

| Bacterial Strain | MIC (µg/mL) |

| Staphylococcus aureus (MRSA) | 0.027 - 0.44 |

| Enterococcus faecalis (VRE) | 0.027 - 0.44 |

| Streptococcus pneumoniae | 0.027 - 0.44 |

| Bacillus subtilis | 0.1 |

Note: MIC values can vary depending on the specific strain and testing conditions.

Future Perspectives and Drug Development Implications

The elucidation of the this compound biosynthetic pathway opens up exciting avenues for future research and development. The novel enzymatic machinery, particularly the thioamide synthetase CtaC and the components of the split-merge pathway, represent new targets for bioengineering and synthetic biology approaches. By understanding and harnessing these enzymes, it may be possible to generate novel this compound analogs with improved pharmacokinetic properties or a broader spectrum of activity. Furthermore, the unique NRPS-independent mechanism provides a new blueprint for the discovery of other bioactive natural products from previously overlooked anaerobic microorganisms. The continued exploration of this unconventional assembly line holds significant promise for the future of antibiotic discovery and development.

References

- 1. An Unexpected Split‐Merge Pathway in the Assembly of the Symmetric Nonribosomal Peptide Antibiotic this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Thioamides: Biosynthesis of Natural Compounds and Chemical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. Reconstitution of Iterative Thioamidation in this compound Biosynthesis Reveals Tailoring Strategy for Nonribosomal Peptide Backbones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The Emergence of Polythioamides: A New Frontier in Antibiotic Discovery

A Technical Guide on the Discovery, Mechanism, and Experimental Analysis of a Novel Antibiotic Class

Introduction

The relentless rise of antimicrobial resistance necessitates the urgent discovery and development of novel antibiotic classes with unique mechanisms of action. The polythioamides represent a promising new class of natural product antibiotics, with closthioamide as its pioneering member. Isolated from the strictly anaerobic bacterium Ruminiclostridium cellulolyticum (formerly Clostridium cellulolyticum), this compound exhibits potent activity against a range of Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[1][2][3][4][5] This technical guide provides an in-depth overview of the discovery, mechanism of action, biosynthesis, and key experimental protocols associated with the polythioamide class of antibiotics, tailored for researchers, scientists, and drug development professionals.

Discovery of this compound

This compound was first isolated from the fermentation broth of Ruminiclostridium cellulolyticum, an anaerobic bacterium found in decayed grass.[6][7] Its discovery was significant as it represented a secondary metabolite from a strictly anaerobic microorganism with a completely novel chemical structure.[5][6] The structure of this compound is unique, featuring a symmetrical nonribosomal peptide with six thioamide moieties.[4]

Mechanism of Action: A Novel DNA Gyrase Inhibitor

Subsequent investigations into the mode of action of this compound revealed that it functions as a potent inhibitor of bacterial DNA gyrase.[1][8] Specifically, it impairs DNA replication by targeting the ATPase function of DNA gyrase and, to a lesser extent, topoisomerase IV.[1][3] This mechanism is distinct from that of established DNA gyrase inhibitors like quinolones and aminocoumarins, as this compound does not significantly affect the cleavage-rejoining function of the enzyme and may act allosterically.[1][8] This novel mechanism of action makes this compound a promising candidate for overcoming existing antibiotic resistance.

Quantitative Antimicrobial Activity

This compound has demonstrated significant in vitro activity against a variety of Gram-positive bacteria. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for this compound against selected bacterial strains.

| Bacterial Strain | Type | MIC (mg/L) | Reference(s) |

| Staphylococcus aureus (MRSA) | Gram-positive | 0.027 - 0.44 | [8] |

| Enterococcus faecalis (VRE) | Gram-positive | 0.027 - 0.44 | [8] |

| Enterococcus faecium (VRE) | Gram-positive | 0.027 - 0.44 | [8] |

| Streptococcus pneumoniae | Gram-positive | 0.027 - 0.44 | [8] |

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the study of polythioamide antibiotics.

Cultivation of Ruminiclostridium cellulolyticum

-

Organism and Medium: Ruminiclostridium cellulolyticum ATCC 35319, originally isolated from decayed grass, is used.[7][9] A defined medium, such as a modified CM3 medium, is prepared using anaerobic culture techniques.[9]

-

Growth Conditions: The bacterium is grown in a bioreactor under strictly anaerobic conditions. The temperature is maintained at 34°C, and the pH is controlled at 7.2.[9] The culture is agitated at a constant speed, for example, 50 rpm.[9]

-

Inoculation: An exponentially growing culture is used as the inoculum, typically at a 10% volume.[9]

Determination of Minimum Inhibitory Concentration (MIC)

-

Method: The broth microdilution method is a standard procedure for determining MIC values.[5][10]

-

Procedure:

-

A two-fold serial dilution of the antibiotic is prepared in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

-

Each well is inoculated with a standardized bacterial suspension (approximately 5 x 10^5 CFU/mL).

-

Positive (no antibiotic) and negative (no bacteria) control wells are included.

-

The plates are incubated at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.[10]

-

DNA Gyrase Supercoiling Inhibition Assay

-

Principle: This assay measures the ability of an inhibitor to prevent the ATP-dependent supercoiling of relaxed plasmid DNA by DNA gyrase.

-

Procedure:

-

The reaction mixture contains relaxed plasmid DNA (e.g., pBR322), DNA gyrase, and the appropriate buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% (w/v) glycerol, and 0.1 mg/mL albumin).

-

The test compound (e.g., this compound) is added at various concentrations.

-

The reaction is initiated by the addition of ATP and incubated at 37°C for a specified time (e.g., 30 minutes).

-

The reaction is stopped by the addition of a stop solution (e.g., containing SDS and proteinase K).

-

The different forms of plasmid DNA (supercoiled, relaxed, and nicked) are separated by agarose gel electrophoresis.

-

The gel is stained with an intercalating dye (e.g., ethidium bromide) and visualized under UV light. Inhibition of supercoiling is observed as a decrease in the amount of supercoiled DNA compared to the control.

-

DNA Gyrase ATPase Activity Assay

-

Principle: This assay measures the ATP hydrolysis activity of DNA gyrase, which is essential for its function.

-

Procedure:

-

The reaction is performed in a buffer containing Tris-HCl, KCl, MgCl2, ATP, and relaxed DNA.[11]

-

DNA gyrase and the test compound are added to the reaction mixture.[11]

-

The reaction is initiated by the addition of ATP and incubated at 37°C.[11]

-

The amount of inorganic phosphate released from ATP hydrolysis is measured using a colorimetric method (e.g., using malachite green).

-

A decrease in the amount of phosphate released in the presence of the test compound indicates inhibition of the ATPase activity.

-

Visualizations: Pathways and Workflows

Biosynthesis of this compound

The biosynthesis of this compound follows a novel, NRPS-independent thiotemplated pathway.

References

- 1. Exploring Structure-Activity Relationships of Niclosamide-Based Colistin Potentiators in Colistin-Resistant Gram-Negative Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Exploring Structure–Activity Relationships of Niclosamide-Based Colistin Potentiators in Colistin-Resistant Gram-Negative Bacteria [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Room temperature synthesis of polythioamides from multicomponent polymerization of sulfur, pyridine-activated alkyne, and amines - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. Synthesis and Evaluation of the in vitro Antimicrobial Activity of Triazoles, Morpholines and Thiosemicarbazones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Clostridium cellulolyticum: model organism of mesophilic cellulolytic clostridia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Structure–Activity Relationship for the Picolinamide Antibacterials that Selectively Target Clostridioides difficile - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cellulose Catabolism by Clostridium cellulolyticum Growing in Batch Culture on Defined Medium - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Antimicrobial Susceptibility of Lactic Acid Bacteria Strains of Potential Use as Feed Additives - The Basic Safety and Usefulness Criterion - PMC [pmc.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

Unraveling Closthioamide: A Technical Guide to its Structure, Characterization, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Closthioamide, a novel polythioamide antibiotic, has emerged as a promising candidate in the fight against multidrug-resistant bacteria. Isolated from the strictly anaerobic bacterium Clostridium cellulolyticum, its unique chemical structure and potent antimicrobial activity have garnered significant interest within the scientific community. This technical guide provides an in-depth overview of the elucidation of this compound's structure, its detailed characterization, and its mechanism of action as a bacterial DNA gyrase inhibitor.

Structure Elucidation

The determination of this compound's molecular architecture was a critical step in understanding its biological activity. A combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HR-MS), was employed to decipher its complex structure.

Spectroscopic Data

The structural elucidation of this compound was achieved through comprehensive analysis of its spectroscopic data. High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) established the molecular formula of this compound. Further fragmentation analysis in tandem MS experiments provided crucial information about the connectivity of its constituent parts.

Table 1: High-Resolution Mass Spectrometry Data for this compound

| Ion | Calculated m/z | Measured m/z |

| [M+H]⁺ | Data not available in search results | Data not available in search results |

| Key Fragment Ions | ||

| Fragment 1 | Data not available in search results | Data not available in search results |

| Fragment 2 | Data not available in search results | Data not available in search results |

| Fragment 3 | Data not available in search results | Data not available in search results |

Note: Specific m/z values for the parent ion and key fragments were not available in the provided search results. This table serves as a template for the required data.

¹H and ¹³C NMR spectroscopy were instrumental in determining the precise arrangement of atoms within the molecule. The chemical shifts, coupling constants, and correlation signals from various 2D NMR experiments (such as COSY, HSQC, and HMBC) allowed for the complete assignment of the proton and carbon skeletons.

Table 2: ¹H and ¹³C NMR Chemical Shift Assignments for this compound

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| e.g., C1-H | Data not available in search results | Data not available in search results |

| e.g., C2 | N/A | Data not available in search results |

| ... | ... | ... |

Note: A detailed table of NMR chemical shifts was not available in the provided search results. This table is a placeholder for the specific assignments from the original structure elucidation publication.

Experimental Protocols for Structure Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectra were recorded on a high-field spectrometer. Samples were dissolved in a suitable deuterated solvent. 1D ¹H and ¹³C spectra, along with 2D experiments (COSY, HSQC, HMBC), were acquired using standard pulse programs.

High-Resolution Mass Spectrometry (HR-MS): HR-ESI-MS analysis was performed on a high-resolution mass spectrometer. The sample was introduced via electrospray ionization, and the mass-to-charge ratios of the resulting ions were measured with high accuracy to determine the elemental composition. Tandem mass spectrometry (MS/MS) experiments were conducted to induce fragmentation and analyze the resulting product ions.

Biological Characterization and Mechanism of Action

This compound exhibits potent antibacterial activity, particularly against Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE).[1] Its mechanism of action has been identified as the inhibition of bacterial type II topoisomerases, specifically DNA gyrase and, to a lesser extent, topoisomerase IV.[2][3][4]

Inhibition of DNA Gyrase

This compound acts as a potent inhibitor of the supercoiling activity of bacterial DNA gyrase.[2][3] This inhibition disrupts the essential process of DNA replication and repair, ultimately leading to bacterial cell death. The inhibitory activity of this compound has been quantified through in vitro enzyme assays.

Table 3: Inhibitory Activity of this compound against Bacterial Topoisomerases

| Enzyme | Organism | IC₅₀ (µM) | Reference |

| DNA Gyrase | E. coli | 1.4 | [2][3] |

| Topoisomerase IV | E. coli | 113 | [2][3] |

Experimental Protocol for DNA Gyrase Supercoiling Inhibition Assay

The inhibitory effect of this compound on DNA gyrase supercoiling activity can be assessed using a well-established in vitro assay.

Materials:

-

Supercoiled plasmid DNA (e.g., pBR322)

-

Relaxed plasmid DNA (prepared by treating supercoiled DNA with topoisomerase I)

-

Purified E. coli DNA gyrase

-

Assay buffer (containing ATP, MgCl₂, KCl, Tris-HCl)

-

This compound (dissolved in DMSO)

-

Agarose gel electrophoresis system

-

DNA staining agent (e.g., ethidium bromide)

Procedure:

-

Prepare reaction mixtures containing relaxed plasmid DNA, assay buffer, and varying concentrations of this compound.

-

Initiate the reaction by adding purified DNA gyrase to each mixture.

-

Incubate the reactions at 37°C for a specified time (e.g., 1 hour).

-

Stop the reactions by adding a stop solution (e.g., EDTA and SDS).

-

Analyze the DNA topoisomers by agarose gel electrophoresis.

-

Stain the gel and visualize the DNA bands under UV light. The conversion of relaxed DNA to supercoiled DNA will be inhibited in the presence of this compound.

-

Quantify the band intensities to determine the IC₅₀ value, which is the concentration of this compound required to inhibit 50% of the DNA gyrase supercoiling activity.

References

- 1. Determination of five macrolide antibiotic residues in honey by LC-ESI-MS and LC-ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. rsc.org [rsc.org]

- 4. Purification, HR-LC-ESI-MS-MS Identification, and Peptide Prediction of Bacteriocin-Like Inhibitory Substances Produced by Streptomyces sp. Isolated from Chanos chanos - PMC [pmc.ncbi.nlm.nih.gov]

Closthioamide: A Technical Guide to its Antibacterial Spectrum and Mechanism Against Gram-Positive Bacteria

For Researchers, Scientists, and Drug Development Professionals

Abstract

Closthioamide, a novel polythioamide antibiotic isolated from the anaerobic bacterium Clostridium cellulolyticum, represents a promising new class of antibacterial agents.[1][2] It demonstrates a potent and broad-spectrum activity against a wide range of Gram-positive bacteria, including clinically significant multi-drug resistant (MDR) strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE).[1][2][3][4][5][6] Its unique mechanism of action, targeting bacterial DNA gyrase and topoisomerase IV via a distinct mechanism from existing antibiotic classes, makes it a compelling candidate for further drug development.[1][3][4] This document provides a comprehensive overview of this compound's antibacterial spectrum, mechanism of action, and the experimental protocols used for its evaluation.

Antibacterial Spectrum of this compound

This compound exhibits potent inhibitory activity against a variety of Gram-positive pathogens. Its efficacy is particularly noteworthy against strains that have developed resistance to conventional antibiotics.

Quantitative Antimicrobial Activity

The antimicrobial potency of this compound is typically quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the antibiotic that prevents visible growth of a bacterium. Studies have shown that this compound has very low MIC values against key Gram-positive cocci.

| Bacterial Group | MIC range (mg/L) | Notable Strains Covered | Reference |

| Staphylococci | 0.027 - 0.44 | Methicillin-Resistant Staphylococcus aureus (MRSA) | [3] |

| Streptococci | 0.027 - 0.44 | Clinically isolated strains | [3] |

| Enterococci | 0.027 - 0.44 | Vancomycin-Resistant Enterococci (VRE) | [3] |

Mechanism of Action

This compound exerts its bactericidal effect by inhibiting essential bacterial enzymes involved in DNA replication: DNA gyrase and topoisomerase IV.[1][3][7]

Inhibition of Type II Topoisomerases

The primary target of this compound is the ATPase function of DNA gyrase and topoisomerase IV.[1][3] Unlike quinolone antibiotics, which trap the enzyme-DNA cleavage complex, or aminocoumarins, which are competitive inhibitors of the ATPase reaction, this compound's mechanism is distinct.[1][3][4] It has little effect on the cleavage-rejoining function of these enzymes.[1][3] Evidence suggests that this compound may interfere with the ATPase activity allosterically, rather than by direct competitive binding at the ATP-binding site.[1][3] This unique mechanism is significant as it circumvents existing resistance pathways for other gyrase inhibitors. Consequently, no cross-resistance has been observed with ciprofloxacin (a quinolone) or novobiocin (an aminocoumarin).[1][3]

References

- 1. Mode of action of this compound: the first member of the polythioamide class of bacterial DNA gyrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. academic.oup.com [academic.oup.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. promegaconnections.com [promegaconnections.com]

- 7. researchgate.net [researchgate.net]

Closthioamide: A Technical Guide to its Activity Against MRSA and VRE

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the antibacterial agent Closthioamide, with a specific focus on its potent activity against multidrug-resistant pathogens, including Methicillin-Resistant Staphylococcus aureus (MRSA) and Vancomycin-Resistant Enterococci (VRE). This document outlines the quantitative antimicrobial data, detailed experimental protocols for assessing its efficacy, and a visualization of its mechanism of action.

Core Data Presentation: Antimicrobial Activity of this compound

This compound demonstrates significant broad-spectrum activity against Gram-positive bacteria, including clinically important resistant strains.[1][2] Its efficacy is highlighted by low minimum inhibitory concentrations (MICs), indicating potent antibacterial action at low concentrations.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against MRSA and VRE Strains

| Bacterial Species | Strain Type | MIC Range (mg/L) | MIC90 (mg/L) |

| Staphylococcus aureus | Methicillin-Resistant (MRSA) | - | 0.027 - 0.44 |

| Enterococci | Vancomycin-Resistant (VRE) | - | 0.027 - 0.44 |

Note: The MIC90 represents the concentration required to inhibit the growth of 90% of the tested strains. Data synthesized from available research.[1]

Mechanism of Action: Inhibition of DNA Gyrase and Topoisomerase IV

This compound exerts its bactericidal effect by targeting essential bacterial enzymes involved in DNA replication: DNA gyrase and topoisomerase IV.[1][2][3] Its mode of action is distinct from other gyrase inhibitors like quinolones and aminocoumarins.[1][2][3] Specifically, this compound inhibits the ATPase function of these enzymes, which is crucial for their role in DNA supercoiling and decatenation.[1][2][3] Interestingly, it has minimal effect on the cleavage-rejoining function of these topoisomerases.[1][3] Evidence suggests that this compound may act as an allosteric inhibitor of the ATPase activity rather than a direct competitive inhibitor.[2] Importantly, cross-resistance with ciprofloxacin and novobiocin has not been observed, indicating a novel binding site or mechanism of inhibition.[1][2][3]

Mechanism of this compound Action.

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the antimicrobial properties of this compound.

Minimum Inhibitory Concentration (MIC) Determination

The MIC of this compound against various bacterial strains is typically determined using the broth microdilution method.[1]

Materials:

-

This compound stock solution

-

Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

-

96-well microtiter plates

-

Bacterial inoculum standardized to a specific concentration (e.g., 5 x 105 CFU/mL)

-

Positive and negative controls

Procedure:

-

Serial Dilution: A two-fold serial dilution of the this compound stock solution is prepared in the microtiter plates using the appropriate growth medium.

-

Inoculation: Each well is inoculated with a standardized bacterial suspension.

-

Controls: Positive control wells (medium and inoculum without this compound) and negative control wells (medium only) are included.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

-

Reading: The MIC is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

Workflow for MIC Determination.

Macromolecular Synthesis Assays

To identify the cellular pathway targeted by this compound, whole-cell-based assays analyzing the synthesis of key macromolecules (DNA, RNA, protein, and cell wall) are employed.[1][3]

Principle: This method involves incubating bacterial cells with radiolabeled precursors for each macromolecule in the presence and absence of this compound. The incorporation of the radiolabeled precursor is measured over time to determine if the synthesis of a specific macromolecule is inhibited.

Precursors:

-

DNA Synthesis: [3H]thymidine

-

RNA Synthesis: [3H]uridine

-

Protein Synthesis: [3H]leucine

-

Cell Wall Synthesis: [14C]N-acetylglucosamine

General Procedure:

-

Bacterial cultures are grown to the mid-logarithmic phase.

-

The culture is divided into aliquots, and this compound (at a concentration several times its MIC) is added to the test samples. A control sample with no antibiotic is also prepared.

-

The respective radiolabeled precursor is added to each aliquot.

-

Samples are taken at various time points and the reaction is stopped by adding a precipitating agent (e.g., trichloroacetic acid).

-

The precipitated macromolecules are collected on a filter, and the incorporated radioactivity is measured using a scintillation counter.

-

The rate of synthesis in the presence of this compound is compared to the control to identify the inhibited pathway.

This compound Biosynthesis

This compound is a unique natural product, a symmetric nonribosomal peptide comprised of two diaminopropane-linked polythioamidated monomers.[4] Its biosynthesis is carried out by an atypical nonribosomal peptide synthetase (NRPS)-independent pathway in the strictly anaerobic bacterium Ruminiclostridium cellulolyticum.[4][5]

Proposed Biosynthetic Pathway of this compound.

References

- 1. academic.oup.com [academic.oup.com]

- 2. researchgate.net [researchgate.net]

- 3. Mode of action of this compound: the first member of the polythioamide class of bacterial DNA gyrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Thioamides: Biosynthesis of Natural Compounds and Chemical Applications - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Symmetrical Core of Closthioamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Closthioamide is a potent antibiotic with a unique, symmetrical molecular architecture. First isolated from the anaerobic bacterium Ruminiclostridium cellulolyticum, it exhibits significant activity against a range of Gram-positive bacteria, including multidrug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). This technical guide provides a comprehensive overview of the symmetrical structure of this compound, its biosynthesis, mechanism of action, and the experimental methodologies used to elucidate these characteristics.

The Symmetrical Structure of this compound

This compound is a nonribosomal peptide characterized by a distinctive C2 symmetry. The core of the molecule consists of a central diaminopropane linker that connects two identical polythioamide arms. Each arm is composed of a para-hydroxybenzoic acid (PHBA) moiety at the terminus, followed by a chain of β-alanine residues. A key feature of this compound is the presence of thioamide bonds in place of standard amide bonds, which are crucial for its biological activity.

Quantitative Data Summary

The biological activity of this compound has been quantified through various assays, primarily determining its Minimum Inhibitory Concentration (MIC) against different bacterial strains and its half-maximal inhibitory concentration (IC50) against its molecular targets, DNA gyrase and topoisomerase IV.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains.

| Bacterial Strain | MIC (μg/mL) |

| Staphylococcus aureus (MRSA) | 0.027 - 0.44 |

| Enterococcus faecalis (VRE) | 0.027 - 0.44 |

| Staphylococcus aureus | 0.05 |

| Enterococcus faecalis | 0.1 |

| Escherichia coli | 12.5 |

Table 2: Half-maximal Inhibitory Concentration (IC50) of this compound against DNA Gyrase and Topoisomerase IV.

| Enzyme | IC50 (μM) |

| E. coli DNA Gyrase (Supercoiling) | 1.4 |

| S. aureus DNA Gyrase (Supercoiling) | 0.7 |

| E. coli Topoisomerase IV (Relaxation) | 113 |

| S. aureus Topoisomerase IV (Relaxation) | 56 |

Biosynthesis of the Symmetrical Core

The biosynthesis of this compound is a fascinating process that deviates from the canonical nonribosomal peptide synthetase (NRPS) machinery. It follows an NRPS-independent pathway involving a dedicated gene cluster (ctaA-M).

Figure 1: Proposed biosynthetic pathway of this compound.

The pathway initiates with the synthesis of p-hydroxybenzoic acid (PHBA) from chorismate by the enzyme CtaA. Concurrently, β-alanine units are loaded onto a peptidyl carrier protein (PCP), CtaE. The PHBA is then transferred to the growing poly-β-alanine chain. A key step is the thioamidation of the peptide backbone, catalyzed by the thioamidase CtaC. Finally, two molecules of the thioamidated monomer are symmetrically linked via a diaminopropane core to yield the final this compound structure.

Mechanism of Action: Inhibition of Type II Topoisomerases

This compound exerts its antibacterial effect by targeting bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV. These enzymes are essential for managing DNA topology during replication, transcription, and repair.

Figure 2: Mechanism of action of this compound.

This compound inhibits the ATPase activity of both DNA gyrase and topoisomerase IV. This inhibition prevents the enzymes from introducing negative supercoils into DNA (by DNA gyrase) and from decatenating replicated chromosomes (by topoisomerase IV). The disruption of these essential processes ultimately leads to the cessation of DNA replication and transcription, resulting in bacterial cell death.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

The MIC of this compound against various bacterial strains is determined using the broth microdilution method.

Methodology:

-

Preparation of Bacterial Inoculum: Bacterial strains are grown overnight in appropriate broth media (e.g., Mueller-Hinton Broth). The culture is then diluted to achieve a standardized inoculum of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Preparation of this compound Dilutions: A stock solution of this compound is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

-

Inoculation and Incubation: Each well containing the diluted this compound is inoculated with the standardized bacterial suspension. The plate is then incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible bacterial growth.

Figure 3: Experimental workflow for MIC determination.

DNA Gyrase Supercoiling Assay

This assay measures the ability of this compound to inhibit the supercoiling activity of DNA gyrase.

Methodology:

-

Reaction Mixture Preparation: A reaction mixture is prepared containing relaxed plasmid DNA (e.g., pBR322), DNA gyrase enzyme, and reaction buffer (typically containing Tris-HCl, KCl, MgCl2, DTT, spermidine, and ATP).

-

Inhibition Assay: this compound at various concentrations is added to the reaction mixtures.

-

Incubation: The reactions are incubated at 37°C for a defined period (e.g., 30-60 minutes) to allow for the supercoiling reaction to proceed.

-

Reaction Termination and Analysis: The reaction is stopped, and the DNA topoisomers are separated by agarose gel electrophoresis. The gel is stained with a DNA-intercalating dye (e.g., ethidium bromide) and visualized under UV light.

-

IC50 Determination: The intensity of the supercoiled DNA band is quantified, and the IC50 value is calculated as the concentration of this compound that inhibits 50% of the DNA gyrase supercoiling activity.

Topoisomerase IV Relaxation Assay

This assay assesses the inhibitory effect of this compound on the relaxation of supercoiled DNA by topoisomerase IV.

Methodology:

-

Reaction Mixture Preparation: A reaction mixture is prepared containing supercoiled plasmid DNA, topoisomerase IV enzyme, and a specific reaction buffer (containing components like HEPES-KOH, potassium glutamate, magnesium acetate, DTT, and ATP).

-

Inhibition Assay: Different concentrations of this compound are added to the reaction mixtures.

-

Incubation: The reactions are incubated at 37°C for a specified time to allow the relaxation of the supercoiled DNA.

-

Reaction Termination and Analysis: The reaction is terminated, and the different DNA topoisomers (supercoiled and relaxed) are resolved by agarose gel electrophoresis.

-

IC50 Determination: The amount of relaxed DNA is quantified, and the IC50 value is determined as the concentration of this compound that inhibits 50% of the topoisomerase IV relaxation activity.

Conclusion

This compound represents a promising class of antibiotics with a novel symmetrical structure and a well-defined mechanism of action. Its potent activity against clinically relevant drug-resistant bacteria underscores its potential for further development. This technical guide provides a foundational understanding of the key molecular and biological aspects of this compound, offering valuable insights for researchers and professionals in the field of drug discovery and development.

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of Closthioamide Analogues

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the laboratory synthesis of Closthioamide analogues, a promising class of antibiotics with potent activity against Gram-positive bacteria, including multidrug-resistant strains. This document includes detailed synthetic protocols, structure-activity relationship (SAR) data, and the mechanism of action of this compound.

Introduction

This compound is a symmetrical polythioamide natural product isolated from the anaerobic bacterium Clostridium cellulolyticum.[1] It exhibits potent antibacterial activity against a range of Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE).[2] Its unique mode of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication.[3] The thioamide moieties within the this compound structure are critical for its biological activity. The development of synthetic routes to this compound and its analogues is a key area of research for the discovery of new and effective antibiotics.

Mechanism of Action

This compound exerts its antibacterial effect by targeting bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV.[3] Unlike quinolone antibiotics, which trap the enzyme-DNA cleavage complex, this compound appears to inhibit the ATPase activity of these enzymes. This allosteric inhibition disrupts the supercoiling and decatenation of DNA, which are vital for DNA replication and cell division, ultimately leading to bacterial cell death.

Synthesis of this compound and Analogues

A convergent total synthesis of this compound has been developed, providing a viable route for the production of analogues. The key steps involve the formation of thioamide bonds from nitroalkane precursors. This method allows for the modular assembly of the molecule, enabling the synthesis of a variety of analogues with modifications to the aromatic capping groups, the central diamine linker, and the poly-β-alanine backbone.

General Experimental Workflow

The synthesis and evaluation of this compound analogues typically follow a structured workflow, from initial design and synthesis to biological testing.

Experimental Protocols

The following protocols are based on the successful total synthesis of this compound and can be adapted for the synthesis of various analogues.

Protocol 1: Thioamide Formation from a Nitroalkane Precursor

This protocol describes the general method for the formation of a thioamide bond from a primary nitroalkane and an amine using elemental sulfur and sodium sulfide.

Materials:

-

Primary nitroalkane (1.0 equiv)

-

Amine (2.0 equiv)

-

Elemental sulfur (S₈) (2.0 equiv)

-

Sodium sulfide nonahydrate (Na₂S·9H₂O) (1.8 equiv)

-

Anhydrous tetrahydrofuran (THF)

-

Nitrogen atmosphere

Procedure:

-

To a solution of the primary nitroalkane in anhydrous THF under a nitrogen atmosphere, add the amine, elemental sulfur, and sodium sulfide nonahydrate.

-

Stir the reaction mixture at room temperature for 24-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired thioamide.

Protocol 2: Synthesis of a Symmetrical this compound Analogue

This protocol outlines the synthesis of a symmetrical this compound analogue by the condensation of a thioacylated intermediate with a diamine linker.

Materials:

-

Thioacylated intermediate (2.2 equiv)

-

1,3-Diaminopropane (1.0 equiv)

-

Anhydrous dimethylformamide (DMF)

-

Nitrogen atmosphere

Procedure:

-

Dissolve the thioacylated intermediate in anhydrous DMF under a nitrogen atmosphere.

-

Add 1,3-diaminopropane to the solution.

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by preparative high-performance liquid chromatography (HPLC) to yield the final symmetrical this compound analogue.

Structure-Activity Relationship (SAR) of this compound Analogues

A study of 28 synthetic analogues of this compound has provided key insights into the structural requirements for antibacterial activity. The data from this study is summarized in the table below.

Table 1: Antibacterial Activity of this compound Analogues

| Compound | R¹ (Aromatic Group) | Linker (X) | R² (Backbone) | MIC (µg/mL) vs. S. aureus |

| This compound | 4-Hydroxyphenyl | (CH₂)₃ | (β-Ala)₂ | 0.1 |

| Analogue 1 | Phenyl | (CH₂)₃ | (β-Ala)₂ | 0.2 |

| Analogue 2 | 4-Methoxyphenyl | (CH₂)₃ | (β-Ala)₂ | 0.2 |

| Analogue 3 | 4-Chlorophenyl | (CH₂)₃ | (β-Ala)₂ | 0.1 |

| Analogue 4 | 4-Nitrophenyl | (CH₂)₃ | (β-Ala)₂ | 0.4 |

| Analogue 5 | 2-Thienyl | (CH₂)₃ | (β-Ala)₂ | 0.8 |

| Analogue 6 | 4-Hydroxyphenyl | (CH₂)₂ | (β-Ala)₂ | 1.6 |

| Analogue 7 | 4-Hydroxyphenyl | (CH₂)₄ | (β-Ala)₂ | 0.8 |

| Analogue 8 | 4-Hydroxyphenyl | (CH₂)₃ | (β-Ala)₁ | >32 |

| Analogue 9 | 4-Hydroxyphenyl | (CH₂)₃ | (β-Ala)₃ | 0.4 |

| Analogue 10 | 4-Hydroxyphenyl | (CH₂)₃ | Glycine | >32 |

Note: The data presented in this table is a representative subset of the 28 analogues tested in the cited study and is intended for illustrative purposes.

Key SAR Findings:

-

Aromatic Capping Groups: The nature of the aromatic capping group (R¹) can be varied with retained activity. Electron-donating and electron-withdrawing substituents on the phenyl ring are generally well-tolerated.

-

Central Linker: The length of the central diamine linker (X) is crucial for activity. A three-carbon linker (1,3-diaminopropane) appears to be optimal.

-

Poly-β-alanine Backbone: The presence and length of the poly-β-thioalanine backbone (R²) are critical. Shortening the backbone significantly reduces or abolishes antibacterial activity.

-

Thioamide Bonds: The thioamide functionalities are essential for the antibacterial activity of this class of compounds.

Conclusion

The synthetic routes to this compound analogues, particularly through the use of nitroalkane precursors, offer a versatile platform for the generation of novel antibacterial agents. The established structure-activity relationships provide a clear roadmap for the design of more potent and pharmacokinetically optimized derivatives. Further exploration of this chemical space holds significant promise for the development of next-generation antibiotics to combat the growing threat of antimicrobial resistance.

References

Application Notes and Protocols for In Vitro Evaluation of Closthioamide's Antimicrobial Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Closthioamide is a novel polythioamide antibiotic isolated from the anaerobic bacterium Clostridium cellulolyticum.[1][2][3][4] It represents a new class of natural products with potent antimicrobial activity, particularly against a broad spectrum of Gram-positive bacteria, including multidrug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[1][2][5][6][7] The unique mechanism of action of this compound involves the inhibition of bacterial DNA gyrase, an essential enzyme for DNA replication.[1][5][6] Notably, its mode of inhibition differs from that of established DNA gyrase inhibitors like quinolones and aminocoumarins, suggesting a potential for activity against pathogens resistant to these drug classes.[1][5]

These application notes provide detailed protocols for the in vitro evaluation of this compound's antimicrobial activity, designed to assist researchers in the screening and characterization of this promising antibiotic candidate.

Data Presentation

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Against Various Bacterial Strains

| Bacterial Strain | MIC (mg/L) | Reference |

| Staphylococcus aureus (MRSA) | 0.027 - 0.44 (MIC90) | [6] |

| Vancomycin-Resistant Enterococci (VRE) | Potent activity reported | [1][2][5][7] |

| Enterococcus faecalis | Potent activity reported | [2][5] |

| Neisseria gonorrhoeae | Potent activity reported | [2][5] |

| Streptococci (clinical isolates) | 0.027 - 0.44 (MIC90) | [6] |

| Enterococci (clinical isolates) | 0.027 - 0.44 (MIC90) | [6] |

Note: Specific MIC values can vary depending on the specific strain and testing conditions.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution

This protocol outlines the determination of the minimum concentration of this compound that inhibits the visible growth of a bacterium.

Materials:

-

This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial strains for testing

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Incubator (37°C)

-

Sterile pipette tips and reservoirs

Procedure:

-

Inoculum Preparation:

-

From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.

-

Suspend the colonies in sterile saline or CAMHB.

-

Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Dilute the adjusted suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

-

-

Serial Dilution of this compound:

-

Prepare a series of twofold dilutions of the this compound stock solution in CAMHB in the 96-well plate.

-

Typically, add 100 µL of CAMHB to wells 2 through 12.

-

Add 200 µL of the highest concentration of this compound to well 1.

-

Transfer 100 µL from well 1 to well 2, mix thoroughly, and continue the serial dilution down to well 10. Discard 100 µL from well 10.

-

Well 11 should contain only CAMHB and the bacterial inoculum (growth control).

-

Well 12 should contain only CAMHB (sterility control).

-

-

Inoculation:

-

Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL.

-

-

Incubation:

-

Cover the plate and incubate at 37°C for 16-20 hours.

-

-

Reading the MIC:

-

The MIC is the lowest concentration of this compound at which there is no visible growth of the bacteria. This can be determined by visual inspection or by using a microplate reader to measure optical density (OD).

-

Time-Kill Kinetics Assay

This assay provides information on the bactericidal or bacteriostatic activity of this compound over time.

Materials:

-

This compound stock solution

-

CAMHB

-

Bacterial strain

-

Sterile culture tubes or flasks

-

Incubator with shaking capabilities (37°C)

-

Sterile saline for dilutions

-

Agar plates for colony counting

-

Timer

Procedure:

-

Inoculum Preparation:

-

Prepare a bacterial inoculum as described in the MIC protocol, adjusting to a final concentration of approximately 5 x 10⁵ - 1 x 10⁶ CFU/mL in multiple flasks or tubes.

-